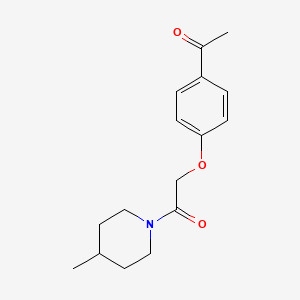

Acetophenone, 4'-(4-methylpiperidinocarbonylmethoxy)-

Description

Acetophenone, 4'-(4-methylpiperidinocarbonylmethoxy)-, is a synthetic acetophenone derivative characterized by a 4-methylpiperidine carbonyl methoxy substituent at the para position of the benzene ring. Its IUPAC name is 1-[4-(4-methylpiperidine-1-carbonylmethoxy)phenyl]ethan-1-one.

Properties

CAS No. |

31189-06-7 |

|---|---|

Molecular Formula |

C16H21NO3 |

Molecular Weight |

275.34 g/mol |

IUPAC Name |

2-(4-acetylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone |

InChI |

InChI=1S/C16H21NO3/c1-12-7-9-17(10-8-12)16(19)11-20-15-5-3-14(4-6-15)13(2)18/h3-6,12H,7-11H2,1-2H3 |

InChI Key |

AUVKAPTZKCQVPN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CC1)C(=O)COC2=CC=C(C=C2)C(=O)C |

Origin of Product |

United States |

Scientific Research Applications

Acetophenone, 4'-(4-methylpiperidinocarbonylmethoxy)- has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in biological studies to investigate its effects on biological systems and pathways.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which Acetophenone, 4'-(4-methylpiperidinocarbonylmethoxy)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Features:

- Molecular Formula: Likely $ C{16}H{21}NO_3 $ (inferred from related structures in and ).

- Functional Groups: Aromatic ketone (acetophenone core), ester/carbonyl linkage, and 4-methylpiperidine.

Structural Analogues and Substituent Effects

Acetophenone derivatives vary widely based on substituent type, position, and electronic properties. Below is a comparative analysis:

Table 1: Key Structural Analogues and Properties

Electronic and Steric Effects:

- 4'-Methoxyacetophenone: Methoxy is electron-donating, enhancing electrophilic substitution at the aromatic ring but reducing reactivity in enzymatic oxidation compared to electron-withdrawing groups .

- For example, 4′-piperidinoacetophenone’s amine group facilitates interactions with biological targets like kinases or GPCRs .

- Target Compound: The 4-methylpiperidinocarbonylmethoxy group combines a carbonyl (electron-withdrawing) and a methylpiperidine (electron-donating). This mixed electronic profile may balance reactivity in catalytic or biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.